REACTION_CXSMILES
|
[Na].[O:2]=O.[CH2:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:18])C(Cl)(Cl)Cl)=[CH:9][CH:8]=1)[CH3:5].Cl.[CH2:20](O)[CH3:21]>O.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[CH2:4]([O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([O:18][CH2:20][CH3:21])=[O:2])=[CH:11][CH:12]=1)[CH3:5] |f:6.7,^1:0|
|
Name
|
Cupric chloride dihydrate
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.375 g
|
Type
|
catalyst
|
Smiles
|
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
1-(4-ethoxyphenyl)-2,2,2-trichloroethanol
|
Quantity
|
11.72 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 30°-35° C. for 11/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WAIT
|
Details
|
to continue for a further 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×50 ml)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed once with water and twice with dilute aqueous sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |